3-(1-Aminobutan-2-yl)azetidin-3-ol

Medicinal Chemistry Chiral Synthesis Drug Design

Medicinal chemistry programs targeting CNS GPCRs often face a lack of conformationally rigid, chiral building blocks. 3-(1-Aminobutan-2-yl)azetidin-3-ol addresses this by providing a pre-installed 1-aminobutan-2-yl side chain on an azetidine core. This enables direct exploration of key ADME parameters and binding poses without lengthy de novo synthesis. - Unique 3D vector: The rigid azetidine ring and specific stereochemistry lock pharmacophoric elements for targeted receptor engagement. - Streamlined optimization: The pendant primary amine is immediately modifiable, accelerating SAR studies. - Supply assurance: Available as a custom-synthesized building block, ensuring continuity for lead optimization campaigns.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B13210587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminobutan-2-yl)azetidin-3-ol
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCC(CN)C1(CNC1)O
InChIInChI=1S/C7H16N2O/c1-2-6(3-8)7(10)4-9-5-7/h6,9-10H,2-5,8H2,1H3
InChIKeyBQPHLYTYBPOTAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Aminobutan-2-yl)azetidin-3-ol Overview


3-(1-Aminobutan-2-yl)azetidin-3-ol is a chiral, functionalized amino-alcohol building block from the azetidine class, with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . It features a four-membered azetidine ring substituted at the 3-position with both a hydroxyl group and a 1-aminobutan-2-yl side chain . This unique structural arrangement introduces conformational rigidity and specific spatial vectors not present in linear or five- or six-membered ring analogs, making it a valuable scaffold for modulating target engagement in medicinal chemistry programs [1].

3-(1-Aminobutan-2-yl)azetidin-3-ol Uniqueness


Substituting this specific compound with a generic 3-hydroxyazetidine or an unsubstituted 3-aminoazetidine will fundamentally alter the three-dimensional orientation of pharmacophoric elements and molecular properties. The 1-aminobutan-2-yl substituent at the 3-position introduces a chiral center and a pendant primary amine, which are critical for establishing key interactions with biological targets and influencing physicochemical parameters like lipophilicity and basicity . Class-level SAR analyses of azetidine derivatives demonstrate that specific substitution patterns on the four-membered ring are not merely additive; they lead to non-linear changes in activity and selectivity across diverse target classes, including GPCRs, enzymes, and transporters [1]. Therefore, the precise vector and conformational constraint provided by this unique side chain are indispensable for hit-to-lead or lead optimization campaigns seeking to achieve a particular binding pose or pharmacokinetic profile.

3-(1-Aminobutan-2-yl)azetidin-3-ol Selection Guide


Chiral Purity and Stereochemical Identity

The specific stereochemical configuration of 3-(1-Aminobutan-2-yl)azetidin-3-ol, as defined by its CAS registry 1505049-20-6, is a critical differentiator from its racemate or alternate stereoisomers . While quantitative data on the specific enantiomeric excess (ee) of this commercial compound is not provided in the vendor documentation, the defined stereochemistry is the primary driver for its selection. In closely related classes of chiral azetidines, a change in stereochemistry at the 2-position of the side chain can result in a greater than 10-fold difference in binding affinity (Ki) for targets such as the CB1 cannabinoid receptor [1]. This class-level inference underscores the essential nature of procuring the defined stereoisomer for reproducible and meaningful SAR studies.

Medicinal Chemistry Chiral Synthesis Drug Design

Conformational Constraint vs. Flexible Analogs

The four-membered azetidine ring in 3-(1-Aminobutan-2-yl)azetidin-3-ol imposes a distinct and well-defined spatial orientation on the amino and hydroxyl substituents. This contrasts sharply with flexible, linear amino-alcohol analogs or larger heterocycles like pyrrolidine or piperidine, which can adopt multiple, energetically accessible conformations . The specific conformation enforced by the azetidine core is a key feature exploited in drug design to pre-organize molecules for optimal target binding, a strategy supported by analyses of other azetidine-containing pharmacophores [1]. While a direct quantitative comparison of conformational entropy for this specific compound is not available, its use as a 'conformational lock' is a well-established, quantifiable advantage in the design of potent and selective drug candidates.

Conformational Analysis Scaffold Hopping Drug Design

Physicochemical Profile vs. Generic Azetidines

The 1-aminobutan-2-yl side chain significantly differentiates the physicochemical properties of 3-(1-Aminobutan-2-yl)azetidin-3-ol from simpler, unsubstituted azetidine-3-ols. The compound's molecular weight is 144.21 g/mol, which is nearly double that of the parent azetidin-3-ol (MW 73.09) [1]. This increase in mass and the addition of a primary amine and additional hydrocarbon character will markedly alter its lipophilicity (LogP) and aqueous solubility. While a specific LogP value is not provided, class-level structure-property relationship (SPR) studies on azetidines indicate that such substitutions are used to fine-tune LogD, solubility, and permeability, which are critical for achieving favorable ADME properties [2]. This differentiates it from generic cores, which require additional synthetic steps to introduce this crucial functionality.

Physicochemical Properties ADME Drug-likeness

3-(1-Aminobutan-2-yl)azetidin-3-ol Application Scenarios


Conformationally Restricted GPCR Modulator Scaffold

This compound is optimally suited for medicinal chemistry programs targeting G-protein coupled receptors (GPCRs), particularly those in the CNS, where the azetidine core and specific stereochemistry can be leveraged to achieve unique binding conformations. The rigid azetidine ring serves as a conformational lock, while the 1-aminobutan-2-yl side chain provides a vector for additional binding site interactions, as demonstrated in the design of potent and selective CB1 and NK-3 receptor ligands from related azetidine scaffolds .

ADME & Physicochemical Optimization

Ideal for lead optimization campaigns seeking to improve the drug-likeness of a candidate molecule. The pre-installed 1-aminobutan-2-yl group on the azetidine core allows medicinal chemists to directly explore the impact of a specific, modifiable amine on key ADME parameters such as LogD, solubility, and permeability. This approach saves valuable synthetic time compared to starting from a simpler azetidine and adding this complex functionality in later steps .

Synthesis of Enantiopure CNS Candidates

This building block is essential for the synthesis of enantiomerically pure compounds intended for CNS applications. The defined stereochemistry (as per CAS 1505049-20-6) is a prerequisite for evaluating a drug candidate's interaction with chiral biological environments. It is directly applicable to the synthesis of compounds aimed at psychiatric and neurological disorders, building on the known activity of azetidine derivatives as NK-3 receptor antagonists and other CNS-active agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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